molecular formula C24H20N2O2S4 B14949688 2,5-Bis[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl methyl ether

2,5-Bis[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl methyl ether

Cat. No.: B14949688
M. Wt: 496.7 g/mol
InChI Key: OPMUBTIIVKJYPM-UHFFFAOYSA-N
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Description

2,5-Bis[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl methyl ether is a complex organic compound that features benzothiazole groups. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry .

Properties

Molecular Formula

C24H20N2O2S4

Molecular Weight

496.7 g/mol

IUPAC Name

2-[[4-(1,3-benzothiazol-2-ylsulfanylmethyl)-2,5-dimethoxyphenyl]methylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C24H20N2O2S4/c1-27-19-11-16(14-30-24-26-18-8-4-6-10-22(18)32-24)20(28-2)12-15(19)13-29-23-25-17-7-3-5-9-21(17)31-23/h3-12H,13-14H2,1-2H3

InChI Key

OPMUBTIIVKJYPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CSC2=NC3=CC=CC=C3S2)OC)CSC4=NC5=CC=CC=C5S4

Origin of Product

United States

Preparation Methods

The synthesis of 2,5-Bis[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl methyl ether can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole are reacted in the presence of a catalyst such as L-proline . This reaction is typically carried out under mild conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

2,5-Bis[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl methyl ether undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

Similar compounds to 2,5-Bis[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl methyl ether include other benzothiazole derivatives such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of benzothiazole groups and methoxyphenyl methyl ether in this compound contributes to its distinct chemical and biological properties.

Biological Activity

2,5-Bis[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl methyl ether is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various research studies and patents.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzothiazole moieties : Known for their diverse biological activities.
  • Methoxyphenyl group : Contributes to the compound's lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study evaluated several benzothiazole derivatives and found that many displayed potent antibacterial and antifungal activities, with minimum inhibitory concentrations (MIC) ranging from 0.120.12 to 0.98μg/mL0.98\,\mu g/mL against specific pathogens such as Staphylococcus flexneri and Candida albicans .

Anti-inflammatory Effects

In addition to antimicrobial properties, benzothiazole derivatives are noted for their anti-inflammatory effects. For example, certain compounds have been found to inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophages, demonstrating a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . This suggests potential applications in treating inflammatory diseases.

Anticancer Potential

The anticancer activity of benzothiazole derivatives has been a focal point in research. Compounds structurally related to this compound have been investigated for their cytotoxic effects on various cancer cell lines. Notably, compounds exhibiting similar structural features have shown selective cytotoxicity against breast cancer cell lines (e.g., MCF-7), with IC50 values indicating potent activity .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions typically starting from commercially available benzothiazole precursors. Characterization techniques such as NMR spectroscopy (both 1H^{1}H and 13C^{13}C), mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

StudyFindings
Antimicrobial Evaluation Demonstrated significant antibacterial activity against S. flexneri with MIC values as low as 0.12μg/mL0.12\,\mu g/mL .
Anti-inflammatory Mechanism Inhibition of NO production in macrophages; effective against COX-2 expression .
Cytotoxicity in Cancer Cells Selective cytotoxicity against MCF-7 cells with promising IC50 values .

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